1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL
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Overview
Description
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL is an organic compound characterized by its unique structure, which includes a sulfinyl group attached to a decanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL typically involves the reaction of 2,4,4-trimethylpentane-2-sulfinyl chloride with decanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfinyl and sulfone compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfinyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A related compound used as a reference standard in octane rating.
2,2,4-Trimethylpentane-1-ol: Similar structure but lacks the sulfinyl group.
2,4,4-Trimethylpentane-2-sulfone: An oxidized form of the sulfinyl compound.
Uniqueness
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL is unique due to the presence of both a sulfinyl and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64461-01-4 |
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Molecular Formula |
C18H38O2S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-ylsulfinyl)decan-2-ol |
InChI |
InChI=1S/C18H38O2S/c1-7-8-9-10-11-12-13-16(19)14-21(20)18(5,6)15-17(2,3)4/h16,19H,7-15H2,1-6H3 |
InChI Key |
TXXMMXMWHOOSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CS(=O)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
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